molecular formula C19H18O7S B2375907 3-(2-ethoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl methanesulfonate CAS No. 637750-85-7

3-(2-ethoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl methanesulfonate

Cat. No. B2375907
M. Wt: 390.41
InChI Key: HUJXVXRUNWAQKK-UHFFFAOYSA-N
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Description

The compound is a derivative of chromen-7-yl methanesulfonate, which is a type of organic compound known as a coumarin. Coumarins are benzopyrone derivatives that are widely distributed in plants and have diverse biological activities .


Molecular Structure Analysis

The molecular structure of this compound would likely include a chromen-7-yl ring (a benzopyrone derivative), a methanesulfonate group, and an ethoxyphenoxy group .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific molecular structure. Factors that could influence these properties include the presence of polar groups, the overall shape of the molecule, and the presence of aromatic rings .

Scientific Research Applications

Hydrolysis and Synthesis Processes

  • The study of the hydrolysis of methanesulfonate esters, including compounds similar to 3-(2-ethoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl methanesulfonate, has been conducted to understand selective removal processes in water at varying pH levels. This research is crucial for the development of efficient synthesis methods for similar complex organic compounds (Chan, Cox, & Sinclair, 2008).

Chemical Reactions and Derivatives Formation

  • Investigations into the reactions of related compounds, such as ethyl 2-oxo-3-(4-oxo-4Н-chromen-2-yl)propanoates, have led to the formation of various derivatives through reactions with S-methylisothiosemicarbazide hydroiodide. These findings are significant for understanding the chemical behavior and potential applications of similar chromen-based compounds (Vetyugova et al., 2018).

Microwave-Assisted Synthesis

  • Research has demonstrated the efficient microwave-assisted synthesis of 3,3′-(arylmethylene)bis(4-hydroxy-2H-chromen-2-ones) using methanesulfonic acid catalysis. This innovative approach highlights the potential for rapid, energy-efficient synthesis methods for chromen-based compounds, which could be applicable to 3-(2-ethoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl methanesulfonate (Qi et al., 2014).

Antimicrobial Activity

  • Novel chromone-pyrimidine coupled derivatives, including similar structures to the compound , have been synthesized and evaluated for their antimicrobial properties. These findings are crucial for developing new antimicrobial agents and understanding the biological activity of chromen-based compounds (Tiwari et al., 2018).

Antibacterial Effects

  • The synthesis and antibacterial activity of new derivatives of 4-hydroxy-chromen-2-one have been investigated, providing insights into the potential antibacterial applications of similar compounds (Behrami & Dobroshi, 2019).

properties

IUPAC Name

[3-(2-ethoxyphenoxy)-2-methyl-4-oxochromen-7-yl] methanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18O7S/c1-4-23-15-7-5-6-8-16(15)25-19-12(2)24-17-11-13(26-27(3,21)22)9-10-14(17)18(19)20/h5-11H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUJXVXRUNWAQKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1OC2=C(OC3=C(C2=O)C=CC(=C3)OS(=O)(=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-ethoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl methanesulfonate

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